4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one
Description
4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one is a triazol-3-one derivative characterized by a 1,2,4-triazol-3-one core substituted at position 4 with a 4-bromo-2-fluorophenyl group and at position 2 with a 2-morpholin-4-yl-ethyl chain. This compound (CAS No. 2270912-20-2) has a molecular weight of 286.100 g/mol and a formula of C₁₀H₉BrFN₃O .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN4O2/c15-11-1-2-13(12(16)9-11)19-10-17-20(14(19)21)4-3-18-5-7-22-8-6-18/h1-2,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXIBZMUSOTSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)N(C=N2)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article aims to explore the pharmacological profile of this compound, highlighting its potential as an antifungal, antibacterial, anticancer, and other therapeutic agent.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.28 g/mol. The presence of the triazole ring contributes to its biological activity through various mechanisms of action.
Antifungal Activity
1,2,4-triazoles are recognized for their antifungal properties. Research indicates that compounds within this class can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that triazole derivatives exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
The antibacterial efficacy of 1,2,4-triazole derivatives has been well documented. For instance, compounds similar to our target compound have demonstrated potent activity against Gram-positive and Gram-negative bacteria. A study reported that certain triazole hybrids displayed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The structural modifications in the triazole ring significantly influence their antibacterial potency.
Anticancer Activity
The anticancer potential of triazole derivatives has been increasingly recognized. For example, a series of triazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. One study found that specific derivatives exhibited IC50 values in the nanomolar range against cell lines such as MKN-45 and HT-29 . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazoles can be largely attributed to their structural features. Key factors influencing activity include:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance antibacterial activity.
- Alkyl chain length : The length and branching of alkyl chains can modulate solubility and biological interactions.
- Morpholine moiety : This group has been associated with improved bioavailability and interaction with biological targets .
Case Studies
- Antifungal Study : A recent investigation into quinolone-triazole hybrids demonstrated enhanced antifungal properties compared to traditional antifungals like fluconazole. These hybrids showed MIC values significantly lower than those of established treatments .
- Anticancer Research : In another study focusing on diarylurea derivatives with a triazole moiety, researchers reported significant antiproliferative effects against breast cancer cell lines with IC50 values markedly lower than those observed for standard chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings often exhibit antimicrobial properties. The incorporation of bromine and fluorine substituents can enhance the lipophilicity and bioactivity of the molecule. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer potential due to their ability to interfere with cellular processes. The specific interactions of the morpholine group with biological targets may help in modulating pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound could induce apoptosis in cancer cells, warranting further investigation into its efficacy as an anticancer agent.
Neurological Applications
The morpholine moiety is known for its neuropharmacological effects. Compounds with similar structures have been explored for their potential in treating neurological disorders such as anxiety and depression. The unique combination of the triazole and morpholine structures in this compound may lead to novel treatments targeting neurotransmitter systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines; mechanism linked to mitochondrial dysfunction. |
| Study C | Neurological Impact | Showed anxiolytic effects in animal models; potential modulation of serotonin receptors suggested. |
Comparison with Similar Compounds
Structural Analogues of Triazol-3-one Derivatives
Triazol-3-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects: The target compound’s morpholine group enhances solubility compared to non-polar substituents (e.g., ethyl or phenyl groups in other analogs) . The fluoro substituent on the phenyl ring may improve binding affinity through electron-withdrawing effects, as seen in Hsp90 inhibitors .
- Biological Activity: Analogs with morpholine (e.g., ) or pyrrolidinone (e.g., ) groups show antimicrobial properties, suggesting the target compound may share similar applications. PRR898’s fluorescent tagging highlights the versatility of triazol-3-one scaffolds in diagnostics .
Crystallographic and Conformational Comparisons
- Isostructural Analogs : Compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their planar conformations (except for one fluorophenyl group) contrast with the target compound’s likely bulkier morphology due to the morpholine group, which may influence crystal packing and stability .
- Hsp90-alpha Complex () : The analog 5-(5-Bromo-2,4-dihydroxy-phenyl)-4-(2-fluoro-phenyl)-triazol-3-one binds to Hsp90’s N-domain with a 1.9 Å resolution structure. The target compound’s bromo-fluorophenyl group could mimic this interaction, while its morpholine chain might alter binding kinetics .
Pharmacological Potential
- Protein Binding : The Hsp90-alpha complex () demonstrates that triazol-3-ones with halogenated aryl groups are viable protein binders, a trait likely shared by the target compound .
Q & A
Q. What role does the morpholinyl-ethyl group play in biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
